![molecular formula C7H9N3O2S B2498857 2-(2-furoyl)-N-methylhydrazinecarbothioamide CAS No. 41735-61-9](/img/structure/B2498857.png)
2-(2-furoyl)-N-methylhydrazinecarbothioamide
Overview
Description
Chemical Reactions Analysis
While specific chemical reactions involving “2-(2-furoyl)-N-methylhydrazinecarbothioamide” are not detailed in the available resources, related compounds such as 2-furoyl chloride have been studied . The rotation of the –CClO group on the furan rings of these compounds leads to two equilibrium configurations (isomers) .Scientific Research Applications
- Recent innovations in nanomaterials have introduced integrated multifunctional coatings that simultaneously protect against fouling and corrosion. For instance, silica nanoparticle-based composites have shown promise in preventing fouling and corrosion in geothermal applications .
- FDCA is a key building block for poly(ethylene 2,5-furandicarboxylate) (PEF), a biodegradable and renewable polymer with potential applications in packaging, textiles, and more .
Anticorrosion Coatings
Bio-Based Polymers
Organic Syntheses and Intermediates
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(2-furoyl)-N-methylhydrazinecarbothioamide is the Proteinase-activated receptor-2 (PAR2) . PAR2 receptors are expressed in immune cells of both the innate and adaptive immune systems and have been shown to play a role in several peripheral inflammatory conditions .
Mode of Action
The compound interacts with its target, the PAR2 receptor, through a series of complex biochemical reactions . These compounds exhibited competitive inhibition for the binding of a high-affinity radiolabelled PAR2-ligand . The interaction results in changes at the molecular level, which can lead to various physiological effects.
Biochemical Pathways
The compound affects the biochemical pathways associated with the PAR2 receptor . Furfural degradation proceeds via 2-furoic acid, which is metabolized to the primary intermediate 2-oxoglutarate. 5-Hydroxymethylfurfural (HMF) is converted, via 2,5-furandicarboxylic acid, into 2-furoic acid . The enzymes in these HMF/furfural degradation pathways are encoded by eight hmf genes .
Result of Action
It is known that the compound’s interaction with the par2 receptor can lead to various physiological effects, potentially including anti-inflammatory effects .
properties
IUPAC Name |
1-(furan-2-carbonylamino)-3-methylthiourea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-8-7(13)10-9-6(11)5-3-2-4-12-5/h2-4H,1H3,(H,9,11)(H2,8,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTJBTZNSLZVAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-furoyl)-N-methylhydrazinecarbothioamide |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.